molecular formula C6H11NO2 B11746237 (2e)-3-(Trimethylazaniumyl)prop-2-enoate

(2e)-3-(Trimethylazaniumyl)prop-2-enoate

Cat. No.: B11746237
M. Wt: 129.16 g/mol
InChI Key: BGLHLUMSWUTDLU-SNAWJCMRSA-N
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Description

(2e)-3-(Trimethylazaniumyl)prop-2-enoate is a chemical compound with a unique structure that includes a trimethylazaniumyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(Trimethylazaniumyl)prop-2-enoate typically involves the reaction of trimethylamine with a suitable precursor, such as a prop-2-enoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of catalysts can enhance the reaction efficiency, and continuous flow processes may be employed to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(Trimethylazaniumyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trimethylazaniumyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2e)-3-(Trimethylazaniumyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2e)-3-(Trimethylazaniumyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylazaniumyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2e)-3-(Dimethylamino)prop-2-enoate
  • (2e)-3-(Ethylamino)prop-2-enoate
  • (2e)-3-(Methylamino)prop-2-enoate

Uniqueness

(2e)-3-(Trimethylazaniumyl)prop-2-enoate is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(E)-3-(trimethylazaniumyl)prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3/b5-4+

InChI Key

BGLHLUMSWUTDLU-SNAWJCMRSA-N

Isomeric SMILES

C[N+](C)(C)/C=C/C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C=CC(=O)[O-]

Origin of Product

United States

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